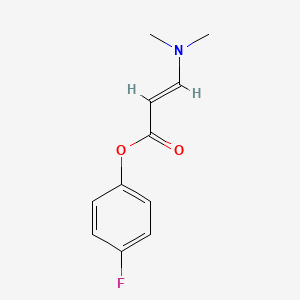

4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group and a dimethylamino group attached to a propenoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate typically involves the esterification of 4-fluorophenol with (2E)-3-(dimethylamino)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, the inhibition of HDACs can lead to the reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

Neuropharmacology

The dimethylamino group in the structure enhances the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Preliminary studies suggest that it may have potential as an antidepressant or anxiolytic agent due to its influence on neurotransmitter systems .

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioactivity of pharmaceuticals, potentially leading to compounds that can mitigate inflammatory responses in various diseases .

Case Study 1: Anticancer Mechanism

A study conducted by Butcher et al. explored the anticancer activity of chalcone derivatives, including those related to this compound. The researchers found that these compounds effectively inhibited the growth of several cancer cell lines through HDAC inhibition, leading to increased levels of acetylated histones and subsequent activation of apoptotic pathways .

Case Study 2: Neuropharmacological Effects

In another study, researchers investigated the effects of similar compounds on animal models of depression and anxiety. The results indicated that these compounds could significantly reduce symptoms by modulating serotonin and norepinephrine levels in the brain, suggesting a mechanism that could be further explored for therapeutic development .

Mecanismo De Acción

The mechanism of action of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-chlorophenyl (2E)-3-(dimethylamino)prop-2-enoate

- 4-bromophenyl (2E)-3-(dimethylamino)prop-2-enoate

- 4-methylphenyl (2E)-3-(dimethylamino)prop-2-enoate

Uniqueness

Compared to its analogs, 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

4-Fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate, a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Functional Groups: The presence of a fluorine atom and a dimethylamino group significantly influences its biological activity.

- Reactivity: The compound is capable of undergoing various chemical reactions, including oxidation and substitution, which may affect its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens.

- Mechanism of Action: The compound likely disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 15.625 - 62.5 µM |

| Gram-negative Bacteria | 31.108 - 124.432 µM |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of cinnamic acid, including this compound. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .

- Biofilm Inhibition : Another investigation focused on the compound's ability to inhibit biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that it reduced biofilm biomass significantly, suggesting potential utility in treating biofilm-associated infections .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Activity : Exhibits a broad spectrum of activity against both bacterial and fungal strains, with particular effectiveness noted against resistant strains.

- Bioactivity Mechanisms : The compound's mechanism involves interference with cellular processes such as protein synthesis and nucleic acid production, contributing to its bactericidal effects .

Propiedades

IUPAC Name |

(4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-13(2)8-7-11(14)15-10-5-3-9(12)4-6-10/h3-8H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXLSDLPAULLJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.